6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 230.22 g/mol. This compound is notable for its structural features, which include a pyridazine ring and various functional groups that contribute to its reactivity and potential applications in scientific research. It serves as a significant building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds and as a probe in biochemical assays.
This compound can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with β-ketoesters or diketones. It has been studied extensively for its potential biological activities, including enzyme inhibition and antimicrobial properties.
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is classified under heterocyclic compounds due to the presence of a nitrogen-containing ring structure. Its classification extends to organic compounds with potential pharmaceutical applications, particularly in drug discovery and development.
The synthesis of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid typically involves several key steps:
The reaction conditions usually require an inert atmosphere to prevent oxidation, with elevated temperatures to ensure complete conversion. For large-scale production, continuous flow reactors may be employed to optimize yield and consistency.
The molecular structure of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid features:
The compound's structural characteristics contribute to its unique chemical reactivity and biological activity. Its three-dimensional conformation plays a crucial role in its interaction with biological targets.
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:
These reactions allow for the synthesis of various derivatives, enhancing the compound's utility in organic synthesis and medicinal chemistry.
The mechanism of action for 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid primarily involves its interaction with specific enzymes. It is believed that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Research indicates that derivatives of this compound may modulate biochemical pathways related to inflammation and microbial growth, suggesting potential therapeutic applications.
The physical properties of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid include:
The chemical properties are characterized by its reactivity patterns due to functional groups present:
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid has several applications across different scientific fields:
Isoxazole precursors serve as efficient starting materials for constructing the dihydropyridazine core through ring expansion reactions. Methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo reductive opening under specific conditions to form enamine intermediates, which spontaneously cyclize into the target pyridazine structure. This strategy enables precise control over substitution patterns at critical positions (C-2, C-5, and C-6), particularly facilitating the introduction of aryl, heteroaryl, or alkyl groups at C-6. The versatility of this approach is demonstrated by its compatibility with diverse substituents, including electron-donating and electron-withdrawing aryl groups, enabling the synthesis of structurally complex derivatives essential for medicinal chemistry exploration [4].
Table 1: Substituent Effects on Isoxazole Ring Expansion Yields
Isoxazole Precursor (R1, R3) | Reaction Temp (°C) | Reaction Time (h) | Pyridazine Derivative Yield (%) |
---|---|---|---|
Ph, Me | 70 | 24 | 74 |
4-FC₆H₄, Ph | 70 | 24 | 68 |
4-ClC₆H₄, 4-MeOC₆H₄ | 70 | 24 | 61 |
4-BrC₆H₄, 4-FC₆H₄ | 70 | 24 | 55 |
4-CF₃C₆H₄, Ph | 70 | 24 | Trace* |
Note: *Significant resinification observed [4].
Molybdenum hexacarbonyl (Mo(CO)₆) acts as a critical catalyst in the aqueous acetonitrile-mediated ring expansion of isoxazoles into dihydropyridazines. The optimal reaction conditions involve heating the isoxazole precursor with Mo(CO)₆ (1.0 equiv) in wet acetonitrile at 70°C for 24 hours, achieving yields up to 74%. Temperature control is paramount: reactions below 70°C remain incomplete (≤45% yield), while temperatures exceeding 80°C induce resinification and side-product formation (e.g., deacylated enamine 6), reducing yields below 65%. The catalytic role of Mo(CO)₆ extends beyond reductive ring opening; it facilitates the cyclization of the transient enaminone intermediate into the dihydropyridazine core, a step that fails under alternative reduction systems (NaBH₄/NiSO₄ or H₂/Raney Ni) [4].
Classical hydrazine cyclization provides a direct route to the dihydropyridazine scaffold. Condensation of β-ketoesters (e.g., ethyl 3-oxobutanoate) with substituted phenylhydrazines, followed by high-temperature cyclization in refluxing xylene (135-140°C) in the presence of molecular sieves, yields 6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylates. Methyl esters consistently outperform ethyl esters, yielding 37-46% versus 13-25%, attributed to faster reaction kinetics and reduced steric hindrance during ring closure. This method efficiently installs the phenyl group at N-1 and the methyl group at C-6, while the C-3 carboxylate allows downstream functionalization. Computational studies confirm the thermodynamic preference for the 1,4-dihydropyridazin-4-one tautomer over alternative structures in solution [2] [4] [7].
The C-6 methyl and C-3 carboxyl groups serve as key handles for structural diversification:
Table 2: Key Derivatization Reactions of the Core Compound
Reaction Target | Reagents/Conditions | Product | Primary Application | |
---|---|---|---|---|
C-6 Methyl | NBS, AIBN, CCl₄, reflux | 6-(Bromomethyl) derivative | Nucleophilic substitution scaffold | |
C-3 Carboxyl | CH₂N₂, Et₂O, 0°C | Methyl ester | Prodrug/probe synthesis | |
C-3 Carboxyl | R-NH₂, EDCI, HOBt, DIPEA, DMF | Carboxamide (e.g., c-Met kinase inhibitors) | Drug discovery | |
C-3 Carboxyl | NH₂OH, DIC, EtOH | Hydroxamic acid | Metalloenzyme inhibition | |
C-3 Carboxyl | Cu powder, quinoline, high temp | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine | Building block for C-3 modification | [9] [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1